Methyl 4-{[(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzamido and nitro groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-diaminobenzoate in the presence of a base such as triethylamine (Et3N). The reaction proceeds through nucleophilic substitution, where the amine groups of 3,4-diaminobenzoate attack the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The benzamido groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amido groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
Reduction: The major product of the reduction reaction would be methyl 4-[4-(3-aminobenzamido)benzamido]benzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate is primarily determined by its ability to interact with specific molecular targets. The nitro and benzamido groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: This compound is structurally similar but lacks the additional benzamido groups, making it less complex and reactive.
Ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate: This compound has a similar core structure but with different substituents, affecting its reactivity and applications.
Uniqueness
Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate is unique due to its multiple functional groups, which provide a higher degree of reactivity and versatility in chemical reactions. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H17N3O6 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[[4-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C22H17N3O6/c1-31-22(28)15-7-11-18(12-8-15)23-20(26)14-5-9-17(10-6-14)24-21(27)16-3-2-4-19(13-16)25(29)30/h2-13H,1H3,(H,23,26)(H,24,27) |
InChI Key |
DXGUUPHHMYXNES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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